Bienvenue dans la boutique en ligne BenchChem!

3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

This AldrichCPR-exclusive compound (CAS 324014-75-7) provides an irreplaceable chemical tool for target-ID studies where a glycinamide-like N-(2-oxoethyl) linker separates the 3,4-dimethoxybenzamide and 4-methoxybenzylidene hydrazone pharmacophores. Unlike the simpler N-acylhydrazone LASSBio-1386, this bifunctional architecture offers distinct rotational flexibility and hydrogen-bonding capacity, critical for probing PDE4, adenosine A2A, or urease engagement kinetics. Regioisomeric variants (e.g., 3-methoxy) demonstrate µM-potency shifts; direct comparison is essential for SAR. Please note: AldrichCPR products require independent purity verification prior to assay.

Molecular Formula C19H21N3O5
Molecular Weight 371.4 g/mol
CAS No. 324014-75-7
Cat. No. B11118964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
CAS324014-75-7
Molecular FormulaC19H21N3O5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C19H21N3O5/c1-25-15-7-4-13(5-8-15)11-21-22-18(23)12-20-19(24)14-6-9-16(26-2)17(10-14)27-3/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+
InChIKeyDFGQZLRIRIVPAE-SRZZPIQSSA-N
Commercial & Availability
Standard Pack Sizes1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide (CAS 324014-75-7): AldrichCPR Screening Compound for Early Discovery


3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide (CAS 324014-75-7) is a synthetic hydrazone-benzamide hybrid compound supplied as a rare and unique member of the Sigma-Aldrich AldrichCPR collection (L489425) . It is characterized by a 3,4-dimethoxybenzamide moiety connected via an N-(2-oxoethyl) spacer to a hydrazone derived from 4-methoxybenzaldehyde, yielding a molecular formula of C19H21N3O5 with a molecular weight of 371.4 g/mol . The compound is exclusively available for early discovery research, with no published analytical data, placing the burden of characterization and biological evaluation on the end user .

Why 3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide Cannot Be Replaced by a Generic Hydrazone or Benzamide Analog


Substitution with a generic hydrazone or a simple benzamide analog is precluded by the compound's precise regiochemistry and bifunctional architecture. The para-methoxy substitution on the benzylidene ring, combined with the 3,4-dimethoxybenzamide terminus, creates a donor-acceptor electronic profile that is absent in positional isomers such as the 3-methoxybenzylidene variant (CAS 223676-18-4) . Furthermore, the N-(2-oxoethyl) linker separating the amide from the hydrazone introduces an additional hydrogen-bond acceptor and rotational flexibility that distinguishes this compound from the directly linked N-acylhydrazone analog LASSBio-1386, which is a documented PDE4 inhibitor [1]. This unique connectivity is hypothesized to alter target engagement kinetics and solubility profiles, making simple analog substitution experimentally risky without quantitative head-to-head data [1].

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide Against Top Analogs


Regioisomeric Selectivity: 4-Methoxy vs 3-Methoxy Benzylidene Substitution

The target compound features a para-methoxy substitution on the benzylidene ring, whereas its closest commercially available positional isomer (CAS 223676-18-4) bears a meta-methoxy group . In related benzylidene-hydrazone anticancer series, the position of methoxy substituents drastically alters cytotoxicity; for instance, compound 3e with two methoxy groups on the benzylidene ring exhibited IC50 values of 0.12 µM (lung), 0.024 µM (ovarian), 0.097 µM (melanoma), and 0.05 µM (colon) against human cancer cell lines, while other regioisomers in the same series showed diminished activity [1].

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Linker Length Differentiation: N-(2-Oxoethyl) Amide vs Direct N-Acylhydrazone

The target compound contains an N-(2-oxoethyl) spacer linking the 3,4-dimethoxybenzamide to the hydrazone, whereas the clinically investigated analog LASSBio-1386 is a direct N-acylhydrazone lacking this additional glycinamide-like bridge . LASSBio-1386 is a characterized PDE4 inhibitor with an IC50 of 6.2 ± 1.2 µM for adenosine A2A receptor-mediated vasorelaxation [1] and antileishmanial activity (IC50 = 2.4 ± 0.48 µM against L. amazonensis promastigotes, with a selectivity index CC50/IC50 ≈ 23) [2]. The extra amide bond and methylene unit in the target compound increase the hydrogen-bonding capacity by one donor and one acceptor relative to LASSBio-1386, which is anticipated to alter solubility, metabolic stability, and binding mode .

Medicinal Chemistry PDE4 Inhibition Immunomodulation

Benzamide Ring Substitution: 3,4-Dimethoxy vs 4-Fluoro and Unsubstituted Analogs

The target compound carries two electron-donating methoxy groups at the 3- and 4-positions of the benzamide ring, whereas commercially available analogs include a 4-fluoro variant (CAS 324014-74-6) and an unsubstituted benzamide (N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide) . In a series of 3,4-dimethoxybenzohydrazide derivatives evaluated for urease inhibition, compounds bearing the 3,4-dimethoxy substitution pattern exhibited IC50 values ranging from 8.40 ± 0.05 µM to 21.40 ± 0.21 µM, with the most active compound (5, IC50 = 8.40 ± 0.05 µM) outperforming the standard thiourea (IC50 = 21.40 ± 0.21 µM) by approximately 2.5-fold [1]. The electron-donating dimethoxy motif enhances electron density on the benzamide ring, which is predicted to strengthen π-stacking and hydrogen-bonding interactions with aromatic residues in enzyme active sites relative to the electron-withdrawing fluoro analog [1].

Medicinal Chemistry Enzyme Inhibition Drug Design

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding

The target compound (C19H21N3O5, MW 371.4 g/mol) differs in computed physicochemical properties from its close analogs . The 4-fluoro analog (C17H16FN3O3, MW 329.32 g/mol) is 42 Da lighter and lacks two methoxy groups, resulting in a lower hydrogen-bond acceptor count (6 vs 8) and reduced topological polar surface area . The N-(2-oxoethyl) linker introduces an additional rotatable bond and an extra amide plane compared to the direct N-acylhydrazone LASSBio-1386 [1]. In silico drug-likeness evaluation of related benzylidene-hydrazone compounds indicates that the 3,4-dimethoxy substitution pattern does not violate Lipinski's Rule of Five, with all 15 tested analogs achieving higher drug scores than doxorubicin and BIBR1532 [2].

ADME Prediction Drug-Likeness Physicochemical Profiling

Availability and Purity: AldrichCPR vs Generic Supplier Sources

The target compound is exclusively supplied through the Sigma-Aldrich AldrichCPR program (L489425), a collection of rare and unique chemicals intended for early discovery research . Sigma-Aldrich explicitly states that no analytical data (e.g., purity certificates, melting point, spectral data) are collected for this product, and the compound is sold 'AS-IS' without any warranty of identity or purity . In contrast, the positional isomer CAS 223676-18-4 is available from AKSci with a stated minimum purity of 95% . BOC Sciences also lists the target compound (SALOR-INT L489425-1EA) but provides no additional characterization data . This disclosure places full responsibility on the procuring researcher to independently verify identity and purity prior to biological testing .

Chemical Procurement Screening Library Quality Assurance

Recommended Research Application Scenarios for 3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide


Fragment-Based Drug Discovery: Exploring Linker Length and Amide-Hydrazone Connectivity

The target compound serves as a unique tool for fragment-based screening where the N-(2-oxoethyl) linker distinguishes it from the more extensively characterized direct N-acylhydrazone series (e.g., LASSBio-1386). Researchers investigating PDE4, adenosine A2A receptor, or related GPCR targets can use this compound to probe whether the additional glycinamide-like spacer enhances or attenuates target engagement, as the direct analog LASSBio-1386 has demonstrated immunomodulatory and antiparasitic activities with quantified IC50 values [1][2].

Regioisomeric Structure-Activity Relationship Profiling in Oncology

For cancer drug discovery programs exploring benzylidene-hydrazone pharmacophores, this compound enables a direct comparison with its 3-methoxybenzylidene positional isomer (CAS 223676-18-4). In published benzylidene-hydrazone series, the position of methoxy substituents has been shown to dramatically modulate cytotoxicity, with IC50 values spanning from 0.024 µM to sub-micromolar ranges across lung, ovarian, melanoma, and colon cancer cell lines [3]. Systematic profiling of both regioisomers can delineate the contribution of para- vs meta-methoxy substitution to antiproliferative potency.

Urease and Enzyme Inhibition Screening: 3,4-Dimethoxybenzamide Pharmacophore Evaluation

The 3,4-dimethoxybenzamide motif present in this compound is a validated pharmacophore for urease inhibition, with structurally related 3,4-dimethoxybenzohydrazide derivatives showing IC50 values as low as 8.40 ± 0.05 µM, outperforming the standard thiourea by 2.5-fold [4]. The target compound can be screened against urease and other metalloenzymes to determine whether the hydrazone extension retains or enhances the inhibitory potency associated with the 3,4-dimethoxybenzamide core.

Physicochemical and ADME Profiling in Early Lead Optimization

With a molecular weight of 371.4 g/mol and 8 hydrogen-bond acceptors, this compound occupies a distinct physicochemical space compared to lighter analogs (e.g., 4-fluoro variant at 329.32 g/mol or unsubstituted benzamide at 311.33 g/mol) . It is suitable for systematic ADME profiling (solubility, LogD, microsomal stability, Caco-2 permeability) to establish how incremental increases in hydrogen-bonding capacity and molecular weight affect the developability profile of hydrazone-benzamide lead series [5]. Researchers must be aware that the AldrichCPR sourcing requires independent purity verification prior to assay .

Quote Request

Request a Quote for 3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.